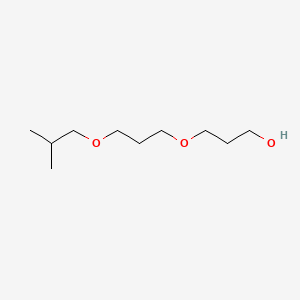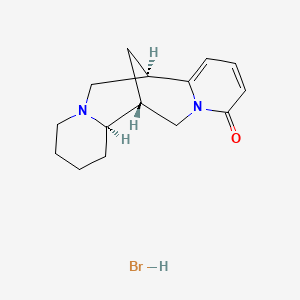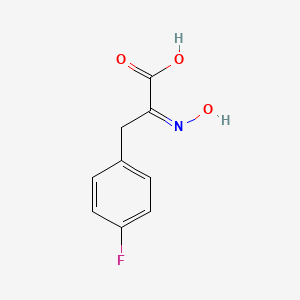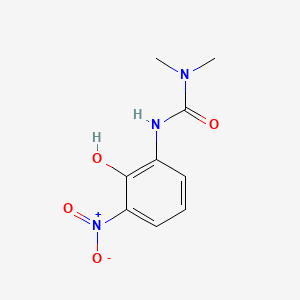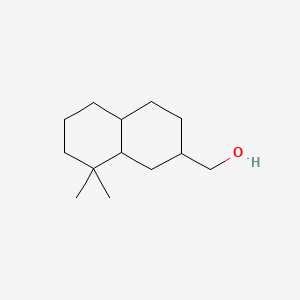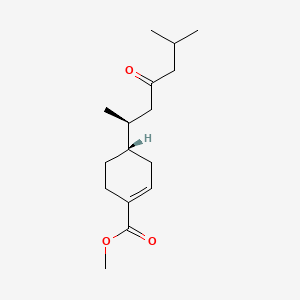
Epi juvabione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epi juvabione, also known as (+)-epijuvabione, is a natural sesquiterpene that exhibits insect juvenile hormone activity. It is a diastereomer of juvabione and is found in the wood of true firs of the genus Abies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of epi juvabione involves several steps, including the use of (+)-norcamphor as a chiral precursor. The key steps include a lipase-mediated kinetic ester-hydrolysis reaction and a cyclopropane ring-expansion reaction . Another method involves the use of sequential Ir-catalyzed hydrogenations to construct the two adjacent stereogenic centers .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for industrial use. The use of chiral catalysts and stereoselective reactions are crucial for maintaining the compound’s activity.
Analyse Des Réactions Chimiques
Types of Reactions: Epi juvabione undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s sesquiterpene structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include Ir-catalysts for hydrogenation, lipase enzymes for ester-hydrolysis, and various organic solvents such as dichloromethane and tetrahydrofuran .
Major Products: The major products formed from these reactions include various intermediates that retain the sesquiterpene structure, ultimately leading to the formation of this compound and its diastereomers .
Applications De Recherche Scientifique
Epi juvabione has several scientific research applications due to its juvenile hormone activity. It is used in:
Chemistry: As a model compound for studying sesquiterpene synthesis and stereoselective reactions.
Biology: In research on insect development and reproduction, as it mimics juvenile hormone activity.
Mécanisme D'action
Epi juvabione is similar to other juvenile hormone analogues (juvenoids) such as juvabione, todomatuic acid, and dehydrojuvabione. These compounds share a sesquiterpene structure and exhibit juvenile hormone activity. this compound is unique in its specific stereochemistry, which influences its biological activity and effectiveness .
Comparaison Avec Des Composés Similaires
- Juvabione
- Todomatuic acid
- Dehydrojuvabione
Epi juvabione’s unique stereochemistry and its ability to mimic juvenile hormone activity make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
26462-72-6 |
|---|---|
Formule moléculaire |
C16H26O3 |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
methyl (4S)-4-[(2S)-6-methyl-4-oxoheptan-2-yl]cyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H26O3/c1-11(2)9-15(17)10-12(3)13-5-7-14(8-6-13)16(18)19-4/h7,11-13H,5-6,8-10H2,1-4H3/t12-,13+/m0/s1 |
Clé InChI |
IIWNDLDEVPJIBT-QWHCGFSZSA-N |
SMILES isomérique |
C[C@@H](CC(=O)CC(C)C)[C@H]1CCC(=CC1)C(=O)OC |
SMILES canonique |
CC(C)CC(=O)CC(C)C1CCC(=CC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


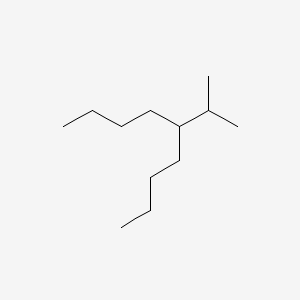

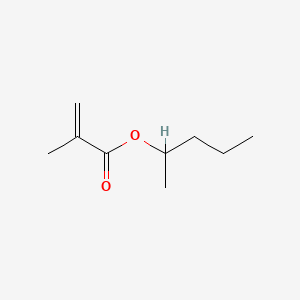
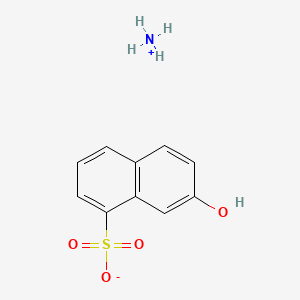
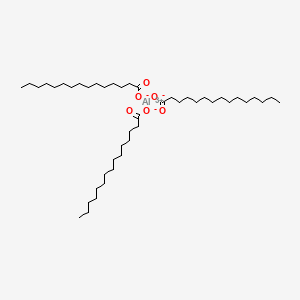
![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
